molecular formula C12H14 B14292507 Cyclododec-3-ene-1,5-diyne CAS No. 115227-62-8

Cyclododec-3-ene-1,5-diyne

Cat. No.: B14292507
CAS No.: 115227-62-8
M. Wt: 158.24 g/mol
InChI Key: LJZMUVZBOVKBMX-UHFFFAOYSA-N
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Description

Cyclododec-3-ene-1,5-diyne is an organic compound that belongs to the class of enediynes, which are characterized by the presence of two triple bonds and one double bond. Enediynes are known for their unique chemical properties and reactivity, making them valuable in various scientific and industrial applications. This compound, in particular, is of interest due to its potential use in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclododec-3-ene-1,5-diyne can be synthesized through a series of chemical reactions involving the cyclization of precursor molecules. One common method involves the cyclization of 1,10-dibromo-2,8-octadiyne via carbenoid coupling-elimination. This process typically requires the use of a palladium catalyst and specific reaction conditions to achieve the desired product .

Industrial Production Methods

While the industrial production of this compound is not as widespread as other chemicals, it can be produced on a larger scale using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclododec-3-ene-1,5-diyne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action for cyclododec-3-ene-1,5-diyne involves cycloaromatization, leading to the formation of a reactive diradical intermediate. This intermediate can interact with various molecular targets, including DNA, leading to oxidative damage and potential cell death . The compound’s ability to form diradicals makes it a potent agent for inducing chemical reactions in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclododec-3-ene-1,5-diyne is unique due to its specific ring size and the presence of both triple and double bonds, which confer distinct chemical properties and reactivity. Its ability to undergo cycloaromatization and form reactive diradicals sets it apart from other similar compounds, making it valuable in various scientific and industrial applications.

Properties

CAS No.

115227-62-8

Molecular Formula

C12H14

Molecular Weight

158.24 g/mol

IUPAC Name

cyclododec-3-en-1,5-diyne

InChI

InChI=1S/C12H14/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2H,7-12H2

InChI Key

LJZMUVZBOVKBMX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC#CC=CC#CCC1

Origin of Product

United States

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